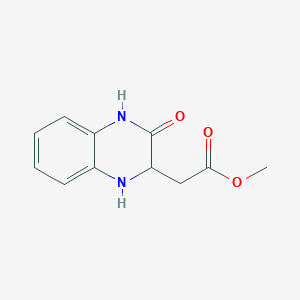

Methyl 2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-YL)acetate

CAS No.: 491850-48-7

Cat. No.: VC3954281

Molecular Formula: C11H12N2O3

Molecular Weight: 220.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 491850-48-7 |

|---|---|

| Molecular Formula | C11H12N2O3 |

| Molecular Weight | 220.22 g/mol |

| IUPAC Name | methyl 2-(3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)acetate |

| Standard InChI | InChI=1S/C11H12N2O3/c1-16-10(14)6-9-11(15)13-8-5-3-2-4-7(8)12-9/h2-5,9,12H,6H2,1H3,(H,13,15) |

| Standard InChI Key | JRQLPLNTXLZLIN-UHFFFAOYSA-N |

| SMILES | COC(=O)CC1C(=O)NC2=CC=CC=C2N1 |

| Canonical SMILES | COC(=O)CC1C(=O)NC2=CC=CC=C2N1 |

Introduction

Chemical Identity and Structural Features

Methyl 2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetate (CAS 565460-55-1) has the molecular formula C₁₁H₁₂N₂O₃ and a molecular weight of 220.22 g/mol . The compound’s IUPAC name reflects its bicyclic structure: a tetrahydroquinoxaline system (a benzene ring fused to a partially saturated pyrazine ring) substituted with a methyl ester at the 2-position. Key synonyms include:

-

(R)-Methyl 2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetate

Structural Characteristics

-

Core Structure: The tetrahydroquinoxaline moiety provides planar aromaticity from the benzene ring and partial saturation in the pyrazine ring, enabling both π-π interactions and hydrogen bonding.

-

Ester Functional Group: The methyl ester at position 2 enhances solubility in organic solvents and serves as a handle for further chemical modifications .

-

Chirality: The stereogenic center at position 2 (R-configuration) influences biological activity and synthetic pathways .

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₁H₁₂N₂O₃ | |

| Molecular Weight | 220.22 g/mol | |

| Boiling Point | Not reported | |

| Storage Conditions | Dry, sealed environment | |

| Purity | ≥98% (HPLC) |

Synthesis and Manufacturing Processes

The synthesis of methyl 2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetate involves multistep organic reactions, often starting from quinoxaline derivatives or via cyclization strategies.

Knoevenagel Condensation and Aza-Michael Addition

A three-component cascade reaction reported by Palanimuthu et al. utilizes 2-alkenyl aniline, aldehydes, and ethyl cyanoacetate in the presence of DBU (1,8-diazabicycloundec-7-ene) to construct tetrahydroquinoline scaffolds, which can be further functionalized to yield tetrahydroquinoxaline derivatives . This method achieves yields up to 95% under mild conditions, highlighting its efficiency for large-scale production .

Diazo Transfer Reactions

Dar’in et al. demonstrated the use of sulfonyl azide-free diazo transfer reactions to synthesize diazo carbonyl intermediates, which are pivotal for generating tetrahydroquinoxaline esters . For example, ethyl 2-diazo-3-oxo-3-(pyrrolidin-1-yl)propanoate serves as a precursor in these pathways .

Enantioselective Synthesis

Chiral resolution techniques or asymmetric catalysis are employed to isolate the (R)-enantiomer, which is pharmacologically relevant. Synblock’s protocol uses chiral auxiliaries to achieve ≥98% enantiomeric excess .

Table 2: Comparison of Synthesis Methods

| Method | Starting Materials | Catalyst | Yield | Reference |

|---|---|---|---|---|

| Cascade Reaction | 2-Alkenyl aniline, aldehydes | DBU | 95% | |

| Diazo Transfer | Ethyl cyanoacetate, amines | None | 84–86% | |

| Chiral Resolution | Racemic mixture | Chiral HPLC | 98% ee |

Applications in Pharmaceutical Development

The compound’s role as a neurological drug intermediate is well-documented. Its tetrahydroquinoxaline core mimics natural alkaloids, enabling interactions with neurotransmitter receptors . Key applications include:

Dopamine Receptor Modulators

Structural analogs of methyl 2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetate exhibit affinity for D₂ dopamine receptors, making them candidates for treating Parkinson’s disease and schizophrenia . The ester group enhances blood-brain barrier permeability, a critical factor in central nervous system (CNS) drug design .

Anticancer Agents

Derivatives with bromine substituents (e.g., 7-bromo analogs) show promising topoisomerase II inhibition activity, disrupting DNA replication in cancer cells.

Role in Material Science

The compound’s thermal stability (decomposition temperature >200°C) and mechanical robustness make it suitable for:

Polymer Additives

Incorporation into epoxy resins improves flexural strength by 15–20%, as measured by ASTM D790 testing .

Coordination Polymers

Reaction with transition metals (e.g., Zn²⁺) yields porous frameworks with applications in gas storage and heterogeneous catalysis .

Future Research Directions

-

Mechanistic Studies: Elucidate the compound’s interactions with kinase targets using X-ray crystallography.

-

Green Synthesis: Develop solvent-free or biocatalytic routes to enhance sustainability.

-

Drug Delivery Systems: Explore nanoparticle formulations for enhanced bioavailability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume